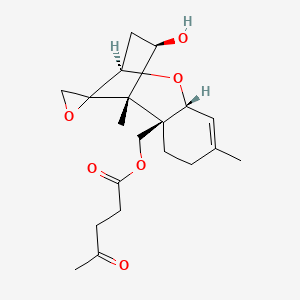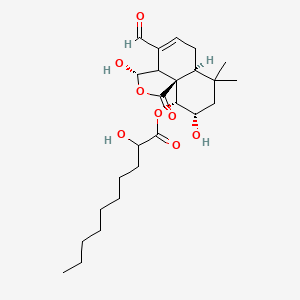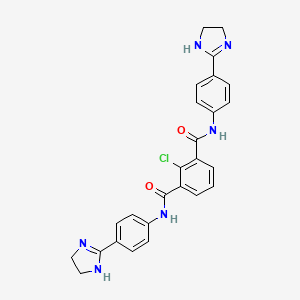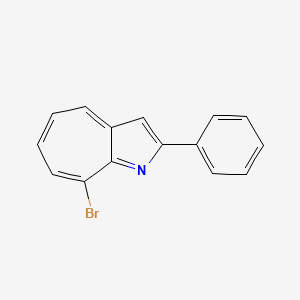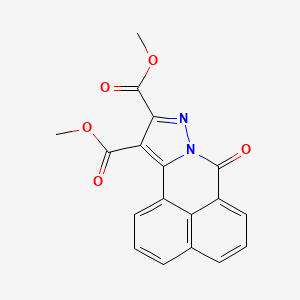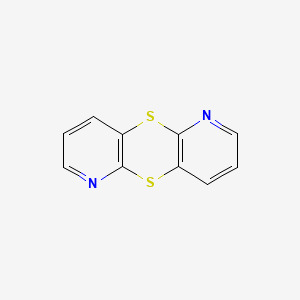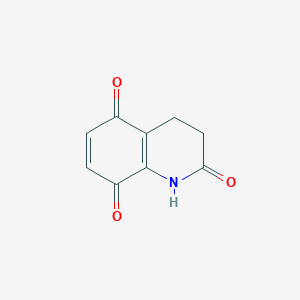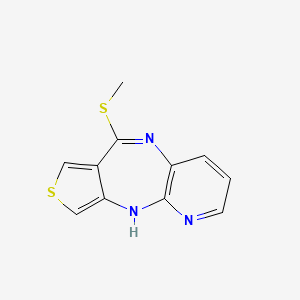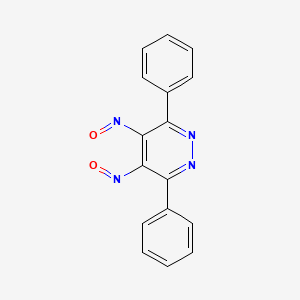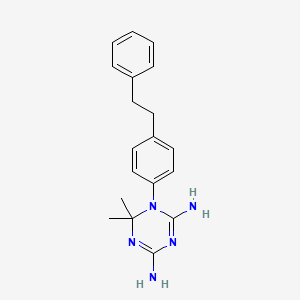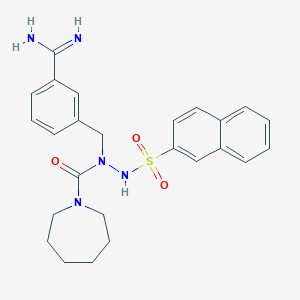
Jxz8FN7FU5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LK-732 involves a series of chemical reactions that include the formation of key intermediates and the final compound. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general steps include:
Formation of Intermediates: Initial reactions to form key intermediates.
Coupling Reactions: Combining intermediates under controlled conditions.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of LK-732 involves scaling up the laboratory synthesis to a larger scale. This includes:
Batch Processing: Conducting reactions in large reactors.
Continuous Flow Processing: Using continuous flow reactors for more efficient production.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
LK-732 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, LK-732 is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, LK-732 is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of certain biochemical pathways.
Medicine
In medicine, LK-732 is explored for its potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors.
Industry
In industry, LK-732 is used in the production of specialized materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of LK-732 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
LK-658: A less basic direct thrombin inhibitor.
Sikadur-732: An epoxy resin bonding agent with similar structural features.
Uniqueness
LK-732 is unique due to its specific structural features and the presence of a strong basic group. This makes it particularly effective in certain applications, such as thrombin inhibition and mast cell degranulation .
Propriétés
Numéro CAS |
673485-33-1 |
|---|---|
Formule moléculaire |
C25H29N5O3S |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
3-[[azepane-1-carbonyl-(naphthalen-2-ylsulfonylamino)amino]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C25H29N5O3S/c26-24(27)22-11-7-8-19(16-22)18-30(25(31)29-14-5-1-2-6-15-29)28-34(32,33)23-13-12-20-9-3-4-10-21(20)17-23/h3-4,7-13,16-17,28H,1-2,5-6,14-15,18H2,(H3,26,27) |
Clé InChI |
CEAMGXQGUYMUIE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)N(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


